1-Nonanol

Description

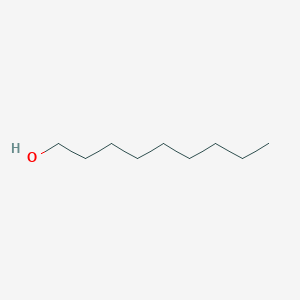

Structure

3D Structure

Propriétés

IUPAC Name |

nonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRUINPWMLAQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022008 | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (USCG, 1999), 74 °C, 165 °F | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol) | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg], 0.3 [mmHg] | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to yellowish liquid | |

CAS No. |

143-08-8, 28473-21-4 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-1-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Nonanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK73Q6XMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (USCG, 1999), -5 °C | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Hydroformylation of 1-Octene

The OXO process, a cornerstone of industrial alcohol production, involves hydroformylation of 1-octene (C₈H₁₆) to nonanal (C₉H₁₈O), followed by hydrogenation to Nonan-1-ol. Rhodium or cobalt catalysts facilitate the addition of syngas (CO/H₂) to the alkene:

Key parameters include:

-

Temperature : 80–120°C

-

Pressure : 15–30 bar

-

Catalyst loading : 0.1–0.5 wt% Rh or Co

-

Ligands : Triphenylphosphine (PPh₃) for regioselectivity

The patent EP0088955B1 highlights the use of rhodium carbonyl clusters (e.g., Rh₄(CO)₁₂) in aqueous-organic biphasic systems, achieving >80% conversion of 7-octen-1-al to 1,9-nonanedial under analogous conditions. While this patent focuses on dialdehyde synthesis, the catalytic framework aligns with hydroformylation strategies for Nonan-1-ol precursors.

Hydrogenation of Nonanal

Nonanal undergoes catalytic hydrogenation to Nonan-1-ol using nickel or copper-chromite catalysts:

Optimization Insights :

-

Selectivity : Copper-chromite catalysts reduce over-hydrogenation to nonane.

Ziegler Alcohol Synthesis via Trialkylaluminum Oxidation

The Ziegler process, developed by Karl Ziegler, produces long-chain alcohols through controlled oxidation of trialkylaluminum compounds. For Nonan-1-ol:

Critical Steps :

-

Chain Growth : Ethylaluminum reacts with ethylene to form trioctylaluminum.

-

Oxidation : Introduction of oxygen yields aluminum alkoxide.

-

Hydrolysis : Alkoxide hydrolysis releases Nonan-1-ol.

Advantages :

-

High atom economy (>95%).

-

Scalable to multi-ton production.

Limitations :

-

Pyrophoric intermediates require stringent safety protocols.

Catalytic Reduction of Nonanoic Acid

Nonan-1-ol derives from the reduction of nonanoic acid (C₉H₁₈O₂), a route prevalent in bio-based production:

Catalyst Systems :

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|

| Pd/BaSO₄ | 200 | 50 | 88 |

| Cu-Zn-Al | 180 | 30 | 78 |

| Raney Nickel | 220 | 40 | 82 |

Notes :

-

Palladium catalysts exhibit superior selectivity but higher cost.

-

Bio-derived nonanoic acid from oleic acid oxidation aligns with green chemistry principles.

Grignard Reagent Alkylation

Laboratory-scale synthesis employs Grignard reagents for precise chain elongation:

Conditions :

-

Solvent: Anhydrous diethyl ether or THF.

-

Temperature: 0–25°C.

-

Yield: 70–85% after hydrolysis.

Challenges :

-

Moisture sensitivity limits industrial applicability.

-

Requires stoichiometric organomagnesium reagents.

Biotechnological Production via Fatty Acid Decarbonylation

Emerging microbial pathways utilize engineered E. coli or Saccharomyces cerevisiae to convert renewable feedstocks into Nonan-1-ol:

Key Enzymes :

-

Fatty acid decarbonylases (e.g., CYP52 from Candida tropicalis).

-

Alcohol dehydrogenases (e.g., ADH6 from S. cerevisiae).

Performance Metrics :

| Organism | Substrate | Titer (g/L) | Productivity (g/L/h) |

|---|---|---|---|

| E. coli (modified) | Glucose | 12.3 | 0.51 |

| Yarrowia lipolytica | Oleic acid | 8.7 | 0.36 |

Advantages :

-

Sustainable and carbon-neutral.

-

Avoids petrochemical feedstocks.

Comparative Analysis of Industrial Methods

Table 1: Economic and Environmental Metrics

| Method | CAPEX ($/ton) | OPEX ($/ton) | CO₂ Footprint (kg/kg) |

|---|---|---|---|

| OXO Process | 1,200 | 800 | 2.1 |

| Ziegler Synthesis | 1,500 | 650 | 1.8 |

| Biotechnological | 2,800 | 1,200 | 0.9 |

Key Findings :

-

The OXO process dominates due to lower capital costs.

-

Biotechnological routes, while environmentally favorable, face scalability hurdles.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Nonan-1-ol a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le Nonan-1-ol exerce ses effets par le biais de divers mécanismes :

Inhibition de la luciférase bactérienne : Le Nonan-1-ol inhibe la réaction de la luciférase bactérienne, qui est utilisée dans les essais de bioluminescence.

Interaction avec l'ATP synthase : Le Nonan-1-ol cible la sous-unité c de l'ATP synthase, spécifique aux ions sodium, dans des organismes tels que Propionigenium modestum.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Weight : 144.25 g/mol

- Structure : Nonan-1-ol consists of a straight-chain structure with a hydroxyl group (-OH) at one end.

Pharmaceutical Applications

Nonan-1-ol has been explored for its potential pharmaceutical applications:

- Antifungal Agent : Nonan-1-ol exhibits antifungal properties, making it a candidate for developing topical antifungal treatments. Its efficacy against various fungal strains has been documented in studies focusing on natural product chemistry .

- Flavoring Agent : In the pharmaceutical industry, nonan-1-ol is used as a flavoring agent in formulations to enhance patient compliance, especially in pediatric medications .

- Solvent Properties : Due to its solvent capabilities, nonan-1-ol is utilized in drug formulation processes where solubility plays a critical role .

Food Industry Applications

Nonan-1-ol is recognized for its utility in food technology:

- Flavoring Component : It is naturally present in orange oil and is commonly used in the manufacture of artificial lemon oil. This application capitalizes on its pleasant odor and flavor profile, contributing to food and beverage formulations.

- Food Preservation : Research indicates that nonan-1-ol can act as a natural preservative due to its antimicrobial properties, which help extend the shelf life of food products .

Cosmetic and Personal Care Products

In cosmetics, nonan-1-ol serves multiple roles:

- Emollient : It functions as an emollient in skin care products, providing moisture and enhancing skin feel without greasiness .

- Fragrance Ingredient : Nonan-1-ol is used in perfumes and scented products for its pleasant aroma, contributing to the overall fragrance profile .

Industrial Applications

Nonan-1-ol's properties lend themselves to various industrial uses:

- Surfactant Production : It is employed in the synthesis of surfactants, which are essential for detergents and cleaning agents due to their ability to lower surface tension .

- Chemical Intermediate : Nonan-1-ol serves as an intermediate in the production of plasticizers and lubricants, enhancing material properties in manufacturing processes .

Case Study 1: Antifungal Efficacy

A study published in Natural Product Communications demonstrated that nonan-1-ol exhibited significant antifungal activity against Candida albicans. The study highlighted its potential as a topical treatment option for fungal infections.

Case Study 2: Flavor Enhancement

Research conducted by flavor chemists indicated that incorporating nonan-1-ol into citrus-flavored beverages improved the overall sensory experience. The study found that it enhanced the freshness perception of the drink while maintaining stability over time.

Data Tables

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmaceuticals | Antifungal agent | Effective against various fungal strains |

| Flavoring agent | Enhances palatability of medications | |

| Food Industry | Flavoring component | Present in orange oil; used in artificial flavors |

| Natural preservative | Extends shelf life through antimicrobial action | |

| Cosmetics | Emollient | Provides moisture without greasiness |

| Fragrance ingredient | Contributes pleasant aroma | |

| Industrial Applications | Surfactant production | Lowers surface tension |

| Chemical intermediate | Used in plasticizers and lubricants |

Mécanisme D'action

Nonan-1-ol exerts its effects through various mechanisms:

Inhibition of Bacterial Luciferase: Nonan-1-ol inhibits the bacterial luciferase reaction, which is used in bioluminescence assays.

Interaction with ATP Synthase: Nonan-1-ol targets the ATP synthase subunit c, sodium ion specific, in organisms such as Propionigenium modestum.

Comparaison Avec Des Composés Similaires

Structural Analogs: 1-Alkanols

Nonan-1-ol belongs to the 1-alkanol family, differing in carbon chain length and functional group positioning. Key comparisons include:

Key Differences :

- Volatility : Longer chains (e.g., decan-1-ol) exhibit higher boiling points and lower volatility, making them suitable for sustained-release fragrances.

- Solubility: Nonan-1-ol’s intermediate log P balances hydrophobicity for aroma retention in lipid-rich foods (e.g., peach pulp) .

- Biological Activity: Nonan-1-ol uniquely repels insects, whereas octan-1-ol and decan-1-ol often attract or modulate insect behavior .

Unsaturated Alcohols: (Z)-Non-3-en-1-ol

Unsaturated analogs like (Z)-non-3-en-1-ol (CAS 10340-23-5) introduce structural complexity via double bonds:

Functional Impact :

- The double bond in (Z)-non-3-en-1-ol reduces molecular symmetry, lowering boiling point and altering odor to "green" notes .

- Nonan-1-ol’s saturated structure enhances stability in high-temperature food processing compared to unsaturated analogs .

Branched/Cyclic Analogs: 3-Imino-2,4-diazabicyclo[3.3.1]nonan-1-ol

Bicyclic derivatives, such as 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride, highlight functional group modifications:

Functional Analogs: Nonanal and Nonanoic Acid

Compounds with the same carbon chain but different functional groups exhibit divergent properties:

Activité Biologique

Nonan-1-ol, also known as 1-nonanol, is a straight-chain fatty alcohol with the molecular formula . It consists of a hydroxy group (-OH) attached to the first carbon of a nine-carbon alkane chain. This compound is characterized by its colorless oily liquid form and a pleasant citrus odor reminiscent of citronella oil. Nonan-1-ol is naturally found in various plant oils, including orange oil, and is utilized in the fragrance and flavor industries for its aromatic properties.

Antimicrobial Properties

Research indicates that nonan-1-ol exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating its potential as a natural preservative in food and cosmetic applications. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Nonan-1-ol

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.3% |

| Candida albicans | 0.4% |

Cytotoxic Effects

In addition to its antimicrobial properties, nonan-1-ol has been studied for its cytotoxic effects on cancer cell lines. A notable study assessed the cytotoxicity of nonan-1-ol on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 25 µg/mL, indicating a promising potential for therapeutic applications.

Table 2: Cytotoxicity of Nonan-1-ol on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The biological activity of nonan-1-ol can be attributed to several mechanisms:

- Membrane Disruption : Nonan-1-ol interacts with lipid membranes, altering their integrity and fluidity, which can lead to cell death in microorganisms and cancer cells.

- Apoptosis Induction : In cancer cells, nonan-1-ol has been shown to induce apoptosis through the activation of caspases.

- Antioxidant Activity : Some studies suggest that nonan-1-ol possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Environmental Impact and Toxicology

While nonan-1-ol is generally recognized as safe in low concentrations, it can pose risks at higher exposure levels. Toxicological studies indicate that it is poorly absorbed through the skin but can cause irritation upon contact with eyes or mucous membranes. In aquatic environments, nonan-1-ol has been shown to affect fish behavior at concentrations above 0.56 mg/L, highlighting the need for careful handling and regulation in industrial applications.

Table 3: Toxicological Data for Nonan-1-ol

| Endpoint | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 (96 hr) = 2.3 mg/L |

| Skin Irritation | Severe |

| Eye Irritation | Severe |

Case Study 1: Antimicrobial Use in Food Preservation

A study conducted on the application of nonan-1-ol as a food preservative demonstrated its effectiveness in extending the shelf life of perishable goods by inhibiting bacterial growth. The results indicated that incorporating nonan-1-ol into food products significantly reduced microbial load without adversely affecting sensory properties.

Case Study 2: Potential in Cancer Therapy

In vitro studies exploring nonan-1-ol's effects on various cancer cell lines revealed promising results regarding its cytotoxicity and mechanism of action. Researchers are currently investigating its potential as an adjunct therapy in combination with existing cancer treatments.

Q & A

Q. What are the key physicochemical properties of Nonan-1-ol critical for experimental design?

Nonan-1-ol (C₉H₂₀O, MW 144.25 g/mol) is a long-chain primary alcohol with low water solubility and a boiling point of ~213–215°C . Its hydrophobic nature necessitates careful solvent selection (e.g., ethanol or DMSO) for dissolution in aqueous systems. Researchers must account for its density (0.827 g/cm³ at 20°C) and vapor pressure (0.03 mmHg at 25°C) when designing vapor-phase experiments or handling safety protocols .

Q. How is Nonan-1-ol synthesized and characterized in laboratory settings?

Laboratory synthesis typically involves catalytic hydrogenation of nonanal or oxidation of nonane derivatives. Characterization requires gas chromatography (GC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. For novel derivatives, elemental analysis and Fourier-transform infrared spectroscopy (FTIR) are essential to confirm functional groups .

Q. What analytical techniques are standard for quantifying Nonan-1-ol in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification, with polar columns (e.g., DB-WAX) resolving Nonan-1-ol from isomers like 3-nonen-1-ol . High-performance liquid chromatography (HPLC) with C18 columns and UV detection (210 nm) is suitable for polar mixtures. Calibration curves must be validated using certified reference materials (CRMs) to ensure accuracy .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations enhance understanding of Nonan-1-ol’s behavior in binary mixtures?

MD simulations reveal Nonan-1-ol’s self-diffusion coefficients and shear viscosity in mixtures with solvents like n-butyl acetate. Studies using the PC-SAFT model demonstrate its non-ideal mixing behavior, driven by hydrogen bonding and van der Waals interactions. These insights guide solvent selection for optimizing reaction kinetics or phase separation in extraction processes .

Q. How can researchers resolve contradictions in reported toxicity and environmental impact data?

Discrepancies arise from variability in test organisms and conditions. For example, Daphnia magna NOEC values (0.4–0.7 mg/L) conflict with Alburnus alburnus LC₅₀ (18 mg/L) due to differences in exposure duration and metabolic pathways . Researchers must standardize OECD Test Guideline 310 protocols for biodegradability assessments and validate toxicity assays using positive controls (e.g., reference toxicants) .

Q. What methodologies are used to study Nonan-1-ol’s interactions with biological membranes?

Fluorescence anisotropy and atomic force microscopy (AFM) quantify membrane disruption by Nonan-1-ol. Studies show it integrates into lipid bilayers, increasing membrane fluidity and compromising integrity. Mitochondrial toxicity assays (e.g., JC-1 staining for membrane potential) further elucidate its antifungal mechanism via oxidative stress induction .

Data Contradiction Analysis

Q. How should researchers address conflicting biodegradability and aquatic toxicity findings?

While Nonan-1-ol is classified as "readily biodegradable" under OECD 310, its hydrophobicity allows bioaccumulation in lipid-rich aquatic organisms, leading to chronic toxicity . Researchers should conduct lifecycle assessments (LCAs) to reconcile these effects, incorporating partition coefficients (log P = 3.89) and bio-concentration factors (BCFs) into risk models .

Q. What experimental controls are critical for validating Nonan-1-ol’s antifungal activity?

Positive controls (e.g., amphotericin B) and negative controls (solvent-only treatments) are essential. Dose-response curves must account for solvent interference, and hemolysis assays should confirm membrane-specific activity. Confocal microscopy with membrane dyes (e.g., DiOC₆) visualizes structural disruptions .

Methodological Recommendations

- Experimental Reproducibility : Document synthesis and purification steps in detail, including column specifications (e.g., GC column: DB-5ms, 30 m × 0.25 mm) and temperature gradients .

- Data Validation : Cross-reference spectral data (e.g., IR peaks at 3350 cm⁻¹ for -OH stretch) with NIST Chemistry WebBook entries .

- Ethical Reporting : Disclose solvent waste protocols and aquatic toxicity data in compliance with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.